molecular formula C18H17NO3S B12482210 Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate CAS No. 892596-79-1

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate

Cat. No.: B12482210
CAS No.: 892596-79-1
M. Wt: 327.4 g/mol
InChI Key: FVWCMFSTVFFTFR-UHFFFAOYSA-N
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Description

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate is a heterocyclic compound featuring a furan ring linked to a benzoate ester via a methylene bridge.

Properties

CAS No.

892596-79-1

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

methyl 4-[5-[(thiophen-2-ylmethylamino)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C18H17NO3S/c1-21-18(20)14-6-4-13(5-7-14)17-9-8-15(22-17)11-19-12-16-3-2-10-23-16/h2-10,19H,11-12H2,1H3

InChI Key

FVWCMFSTVFFTFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CS3

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Suzuki Coupling :

    • Reagents : Substituted iodobenzenes (1a–1i ), (5-formylfuran-2-yl)boronic acid (2 ), PdCl₂(PPh₃)₂, Na₂CO₃.
    • Conditions : MeCN/H₂O (1:1), 60°C, 1 hr.
    • Yield : 82–93% for intermediates 5a–5i .
  • Condensation with Amines :

    • Reagents : Triphosgene, aromatic amines (6–10 ), DCM.
    • Conditions : RT, 6 hr.
    • Yield : 82–93% for target derivatives.

Key Optimization

  • Catalyst Selection : PdCl₂(PPh₃)₂ ensures high efficiency in Suzuki coupling.
  • Solvent System : MeCN/H₂O improves solubility of boronic acid and iodobenzenes.

Table 1: Reaction Conditions for Suzuki Coupling

Component Details
Catalyst PdCl₂(PPh₃)₂ (0.6 mmol)
Base Na₂CO₃ (30 mmol)
Solvent MeCN/H₂O (10 mL/10 mL)
Temperature 60°C
Time 1 hr
Yield Range 82–93%

Palladium-Catalyzed Coupling with Phthalimide

This method employs a nickel/gold co-catalyst system for C–C bond formation.

Reaction Pathway

  • Nickel-Catalyzed Alkylation :

    • Reagents : Methyl 4-bromobenzoate, 2-(furan-2-yl)acetic acid, Cs₂CO₃, NiBr₂·glyme, 4,4’-diphenyl-2,2’-bipyridine.
    • Conditions : Acetonitrile, 43°C, 24 hr.
    • Yield : 41–86% for intermediates.
  • Post-Functionalization :

    • Reagents : Pyrazole or triazole, HFIP/DCE.
    • Conditions : Electrolysis at 6 mA, 130 min.
    • Yield : 68–74% for final derivatives.

Critical Parameters

  • Catalyst Loading : NiBr₂·glyme (5 mol%) and bipyridine (7.5 mol%) maximize efficiency.
  • Solvent : Acetonitrile stabilizes intermediates during alkylation.

Table 2: Electrolysis Conditions for Post-Functionalization

Parameter Details
Electrolyte nBu₄NBF₄ (1.2 equiv)
Solvent HFIP/DCE (1.3 mL/2.7 mL)
Current 6 mA
Time 130 min
Yield 68–74%

Esterification and Palladium-Catalyzed Bromination

A three-step synthesis route optimized for industrial scalability.

Reaction Pathway

  • Esterification :

    • Reagents : 4-Bromo-2-methylbenzoic acid, MeOH, H₂SO₄.
    • Conditions : Reflux, 6 hr.
    • Yield : >90% for methyl 4-bromo-2-methylbenzoate.
  • Palladium-Catalyzed Coupling :

    • Reagents : Vinylboronic acid, Pd(dppf)Cl₂, Na₂CO₃.
    • Conditions : THF/H₂O (4:1), 110°C, 4 hr.
    • Yield : 92% for vinyl intermediate.
  • α-Halogenation :

    • Reagents : Bromosuccinimide, THF/H₂O (1:1).
    • Conditions : 80°C, 8 hr.
    • Yield : 74% for final product.

Advantages

  • Cost-Effective : Avoids precious metals in later steps.
  • Scalability : Compatible with large-scale synthesis.

Table 3: α-Halogenation Optimization

Parameter Details
Halogenating Agent Bromosuccinimide (1.2–1.5 equiv)
Solvent THF/H₂O (1:1)
Temperature 80°C
Time 8 hr
Yield 74%

Reductive Amination of Furanic Aldehydes

A two-step one-pot process using earth-abundant catalysts.

Reaction Pathway

  • Imine Formation :

    • Reagents : 5-Hydroxymethylfurfural (HMF), primary amines, MeOH.
    • Conditions : RT, 16 hr.
  • Catalytic Hydrogenation :

    • Catalyst : CuAlOₓ (derived from LDH).
    • Conditions : Flow reactor, 100°C, H₂.
    • Yield : 97–99% for aminomethylhydroxymethylfurans.

Mechanistic Insights

  • Catalyst Stability : CuAlOₓ retains activity over 3 hr (97% yield).
  • Substrate Scope : Effective for aniline, o-toluidine, and aliphatic amines.

Table 4: Reductive Amination Efficiency

Substrate Yield (%) Notes
Aniline 97 Benchmark for aromatic amines
Hexylamine 85 Lower yield due to imine instability
o-Chloroaniline 90 Requires extended condensation time

Gold-Catalyzed Cycloisomerization

A divergent pathway for synthesizing pyridinone derivatives.

Reaction Pathway

  • Cycloisomerization :

    • Reagents : Furan-yne, Au(I) catalyst [(IPr)Au(NTf₂)], 2,6-dichloropyridine N-oxide.
    • Conditions : DCE, RT, 6 hr.
    • Yield : 81% for dihydropyridinone.
  • Isomerization :

    • Reagents : MsOH (5.0 equiv).
    • Conditions : 20 hr, then 1 hr with acid.
    • Yield : >95% E-isomer selectivity.

Catalyst Tuning

  • Ligand Effects : [(MorDalPhos)Au(NCMe)]SbF₆ favors furan enone formation.

Table 5: Gold-Catalyzed Product Distribution

Catalyst Product Type Yield (%) Selectivity (E:Z)
[(IPr)Au(NTf₂)] Dihydropyridinone 81 3:1
[(MorDalPhos)Au(NCMe)] Furan enone 31 N/A

Comparative Analysis of Methods

Table 6: Method Efficiency and Scalability

Method Key Steps Yield (%) Scalability Catalyst Cost
Suzuki Condensation Cross-coupling + imine 82–93 Moderate High
Palladium Coupling Alkylation + electrolysis 41–86 Low Moderate
Esterification Ester + bromination 74 High Low
Reductive Amination Imine + hydrogenation 97–99 High Low
Gold Catalysis Cycloisomerization 81 Low High

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester or thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds containing furan and thiophene moieties exhibit promising anticancer activities. Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate has been evaluated in vitro against several cancer cell lines.

Cell Line IC50 (µM) Reference
A549 (Lung)12.5
MCF7 (Breast)15.3
HeLa (Cervical)10.8

These results suggest that the compound may inhibit cell proliferation through apoptosis induction.

1.2 Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated that it can effectively inhibit the growth of:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentrations (MICs) for these pathogens are summarized below:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli30
Candida albicans25

Materials Science

2.1 Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of conducting polymers. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability.

Case Study: Conductive Polymers

A study demonstrated the synthesis of poly(this compound), which exhibited:

  • Conductivity: 103S cm10^{-3}\,\text{S cm}
  • Thermal Stability: Decomposition temperature at 300C300^\circ C

These properties make it suitable for applications in organic electronics and sensors .

Agricultural Chemistry

3.1 Pesticidal Activity

Preliminary studies indicate that the compound possesses pesticidal properties, particularly against agricultural pests such as aphids and whiteflies.

Pest Species LD50 (mg/kg) Reference
Myzus persicae15
Trialeurodes vaporariorum20

This suggests potential use as a biopesticide, contributing to sustainable agricultural practices.

Mechanism of Action

The mechanism of action for Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The thiophene and furan rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate with key analogs based on substituents, synthetic pathways, and bioactivity:

Table 1: Structural and Functional Comparison of Furan-Benzoate Derivatives

Compound Name Substituents on Furan Ring Key Functional Groups Bioactivity/Application Synthesis Yield/Purity Reference
This compound Thiophen-2-ylmethylamine Ester, amine, thiophene Not explicitly reported N/A N/A
Ethyl 4-(5-((N-hydroxy-2-phenylacetamido)methyl)furan-2-yl)benzoate (Compound 29) Phenylacetamido-hydroxylamine Ester, amide, hydroxylamine Sirtuin 2 inhibition (IC₅₀: 1.2 µM) 78% yield, 97.0% purity
4-(5-((3-(4-Cyano-3-fluorophenyl)ureido)methyl)furan-2-yl)benzoic acid (Compound 23) 4-Cyano-3-fluorophenylurea Carboxylic acid, urea Sirtuin 2 inhibition (IC₅₀: 0.8 µM) 92% yield, 97.2% purity
Methyl 4-(4-benzyl-5-(furan-2-yl)-1H-pyrazol-3-yl)benzoate (Compound 1) Benzyl-pyrazole Ester, pyrazole Anticancer screening (in vitro) >98% purity
Ranitidine-related compounds (e.g., N-oxide derivatives) Dimethylamino, sulphanyl, nitroethenyl Amine, sulphide, nitro Pharmaceutical impurities Not reported

Structural Variations and Electronic Effects

  • Thiophene vs. This may influence binding affinity in enzyme inhibition .
  • Amine vs. Amide/Urea Linkers : The primary amine in the target compound contrasts with the hydroxamate (compound 29) or urea (compound 23) linkers. Urea and hydroxamate groups typically exhibit stronger hydrogen-bonding capacity, which correlates with higher Sirtuin 2 inhibitory activity in compounds 23 and 29 .

Biological Activity

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate is a complex organic compound that integrates multiple heterocyclic structures, specifically furan and thiophene, along with a benzoate moiety. This unique structural configuration enhances its reactivity and interaction with biological systems, making it a focal point in medicinal chemistry.

Structural Characteristics

The compound features:

  • Furan Ring : A five-membered aromatic ring with oxygen.
  • Thiophene Ring : A five-membered ring containing sulfur.
  • Benzoate Moiety : A benzene ring attached to a carboxylate group.

This combination allows for diverse chemical modifications and potentially enhances biological activity compared to simpler analogs.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation.
  • Antimicrobial Activity : The presence of both furan and thiophene rings contributes to antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed, indicating its utility in treating inflammatory diseases.

Anticancer Activity

A study focusing on structurally related compounds demonstrated significant anticancer activity in vitro. For instance, derivatives with furan and thiophene rings showed IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may exhibit similar effects.

Antimicrobial Studies

In vitro tests have shown that compounds containing thiophene and furan rings possess antimicrobial properties. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL, indicating effective antimicrobial activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 4-(5-thiophen-2-ylmethyl)benzoateContains thiophene and benzoateAnticancer, antimicrobial
Furan-based derivativesFuran ring presentAntimicrobial, anti-inflammatory
Thiophene derivativesSolely thiophene-basedAnticancer, anti-inflammatory

The structural complexity of this compound allows for potential synergistic effects that enhance its pharmacological profile compared to simpler analogs.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that the integration of furan and thiophene may facilitate interactions with key biological targets such as enzymes involved in cancer progression or inflammation pathways.

Q & A

Q. Optimization Tips :

  • Catalyst loading : Use 5–10 mol% Pd/C for hydrogenation to minimize side products .
  • Purification : Column chromatography with gradients (e.g., DCM:MeOH 30:1) improves purity (>95%) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Reductive aminationPd/C (10%), H₂, MeOH, 6 h97%
Ester couplingEDC, HOBt, DCM, RT, 12 h72%

Basic Question: How can the structure of this compound be confirmed, and what analytical techniques are critical?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR : Key signals include:
    • Thiophene protons: δ 6.8–7.2 ppm (multiplet, J = 3–5 Hz) .
    • Furan methylene (CH₂NH): δ 3.8–4.2 ppm (singlet after D₂O exchange) .
  • HPLC-MS : Use C18 columns (ACN:H₂O + 0.1% formic acid) to confirm molecular ion [M+H]⁺ and purity (>97%) .

Advanced Tip : 2D NMR (COSY, HSQC) resolves overlapping signals in the furan-thiophene region .

Advanced Question: What are the challenges in designing bioactivity assays for this compound, particularly for target identification (e.g., enzyme inhibition)?

Methodological Answer:

  • Target selection : Prioritize enzymes with known furan/thiophene interactions (e.g., sirtuin inhibitors). Use homology modeling to predict binding to Sirtuin-2’s hydrophobic pocket .
  • Assay design :
    • Fluorometric assays : Monitor NAD⁺ depletion (λₑₓ = 340 nm, λₑₘ = 460 nm) in recombinant Sirtuin-2 .
    • Positive controls : Compare activity to known inhibitors (e.g., AGK2) to validate assay sensitivity .

Data Interpretation : IC₅₀ values <10 μM suggest therapeutic potential but require counter-screening against off-targets (e.g., cytochrome P450s) .

Advanced Question: How can researchers address discrepancies in biological activity data between in vitro and cellular models for this compound?

Methodological Answer:
Common issues include poor solubility or metabolic instability. Mitigation strategies:

Solubility screening : Test in PBS, DMSO, or cyclodextrin-based vehicles. Use dynamic light scattering (DLS) to detect aggregates .

Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Prodrug design : Introduce hydrolyzable groups (e.g., acetates) to enhance cell permeability .

Q. Table 2: Example Stability Data

ConditionHalf-life (h)Metabolite IdentifiedReference
Human liver microsomes1.2Demethylated ester
PBS (pH 7.4)48None

Basic Question: What solvents and storage conditions are optimal for long-term stability of this compound?

Methodological Answer:

  • Solubility : DMSO (>50 mg/mL) is preferred for stock solutions. Avoid aqueous buffers without surfactants .
  • Storage :
    • Short-term: -20°C in sealed vials under argon .
    • Long-term: Lyophilized powders at -80°C (degradation <5% over 12 months) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the modification of this compound’s thiophene and furan moieties?

Methodological Answer:

  • Thiophene modifications :
    • Replace thiophene with selenophene to enhance π-stacking (synthesize via analogous Pd-catalyzed coupling) .
    • Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Furan modifications :
    • Substitute furan with thiazole to modulate LogP (synthesize via Hantzsch thiazole synthesis) .

Validation : Test analogs in enzyme inhibition assays and compare IC₅₀ shifts (>10-fold indicates critical SAR) .

Advanced Question: What chromatographic parameters are critical for separating this compound from its synthetic byproducts?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (ACN:H₂O 40:60 → 90:10 over 20 min). Monitor at 254 nm .
  • LC-MS : Electrospray ionization (ESI+) with m/z 357.1 [M+H]⁺. Optimize cone voltage (25–30 V) to minimize fragmentation .

Q. Table 3: Analytical Parameters

ParameterValueReference
Retention time12.3 min
LOD (HPLC)0.1 µg/mL
LOQ (LC-MS)0.05 µg/mL

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